ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE
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Overview
Description
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE is an organic compound with a complex structure that includes an indene core and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,4-DIMETHOXYPHENYLACETATE: Shares the methoxyphenyl group but lacks the indene core.
ETHYL 2-(3,4-DIMETHOXYPHENYL)ACETATE: Similar structure but different functional groups and reactivity.
Uniqueness
ETHYL 2-[2-(3,4-DIMETHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETATE is unique due to its indene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxyphenyl derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[2-(3,4-dimethoxyphenyl)-1,3-dioxoinden-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-27-18(22)12-21(13-9-10-16(25-2)17(11-13)26-3)19(23)14-7-5-6-8-15(14)20(21)24/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHPRBZNNADQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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